An In-depth Technical Guide to N-Allyl-3-phenylprop-2-en-1-amine
An In-depth Technical Guide to N-Allyl-3-phenylprop-2-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-3-phenylprop-2-en-1-amine, also known as N-allylcinnamylamine, is an organic compound belonging to the family of allylic amines. Its structure incorporates a cinnamyl group, characterized by a phenyl ring attached to a propenyl chain, and an N-allyl substituent. While extensive experimental data for this specific molecule is limited in public scientific databases, its chemical properties and reactivity can be inferred from its constituent functional groups and the known chemistry of related cinnamylamine derivatives. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide provides a summary of the predicted chemical properties, a detailed potential synthesis protocol, and an overview of the expected chemical behavior of N-Allyl-3-phenylprop-2-en-1-amine.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-(prop-2-en-1-yl)-3-phenylprop-2-en-1-amine | - |
| Synonyms | N-allylcinnamylamine, N-cinnamyl-N-allylamine | [5] |
| Molecular Formula | C₁₂H₁₅N | Calculated |
| Molecular Weight | 173.26 g/mol | Calculated |
| Appearance | Expected to be a yellow oil | [6] |
| Canonical SMILES | C=CCNCC=CC1=CC=CC=C1 | - |
| InChI Key | InChIKey=... | (Not available) |
| CAS Number | (Not available) | [5] |
Experimental Protocols
A plausible and commonly employed method for the synthesis of N-allyl-3-phenylprop-2-en-1-amine is the reductive amination of cinnamaldehyde with allylamine. This two-step, one-pot procedure involves the initial formation of an imine, followed by its reduction to the corresponding secondary amine.
Synthesis of N-Allyl-3-phenylprop-2-en-1-amine via Reductive Amination[6]
Materials:
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Cinnamaldehyde (1 equivalent)
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Allylamine (1 equivalent)
-
Chloroform (or another suitable solvent)
-
Sodium sulfate (Na₂SO₄)
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Methanol
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Sodium borohydride (NaBH₄) (2 equivalents)
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1 M Sodium hydroxide (NaOH) solution
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Diethyl ether
-
1.2 M Hydrochloric acid (HCl)
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Ammonium hydroxide (NH₄OH)
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Dichloromethane (DCM)
Procedure:
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Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1 equiv.), allylamine (1 equiv.), and chloroform.
-
Stir the reaction mixture at 60°C for approximately 4 hours.
-
Cool the mixture to room temperature and filter it over anhydrous sodium sulfate to remove any water formed.
-
Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent.
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Reduction of the Imine: Dissolve the crude imine intermediate in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (2 equiv.) portion-wise, while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
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Work-up and Purification: Quench the reaction by the slow addition of aqueous NaOH solution.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Acidify the residue with 1.2 M hydrochloric acid, followed by washing with diethyl ether (2 x 50 mL) to remove non-basic impurities.
-
Basify the aqueous layer with ammonium hydroxide.
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Extract the product with dichloromethane (2 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the N-Allyl-3-phenylprop-2-en-1-amine product.
-
If necessary, the product can be further purified by flash column chromatography.
Mandatory Visualizations
Caption: Reductive amination workflow for the synthesis of N-Allyl-3-phenylprop-2-en-1-amine.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways for N-Allyl-3-phenylprop-2-en-1-amine have been documented, the broader class of cinnamylamine and cinnamamide derivatives has been investigated for various pharmacological activities. These compounds are recognized for their antimicrobial properties against a range of bacteria and fungi.[1][2][4] The mechanism of action for some antifungal cinnamates involves interaction with ergosterol in the fungal plasma membrane and interference with the cell wall.[1]
The general structure of cinnamylamines is a recurring motif in various bioactive molecules. For instance, pharmaceutically important allylamines like naftifine are known antifungal agents.[7] The biological activity of these compounds is often attributed to their ability to interact with biological membranes or specific enzymes.
Given the structural similarities, it is plausible that N-Allyl-3-phenylprop-2-en-1-amine could exhibit antimicrobial properties. However, this would require experimental validation. The diagram below illustrates a generalized logical relationship of how cinnamylamine derivatives might exert their biological effects based on existing literature.
Caption: Hypothesized mechanism of action for potential antifungal activity.
Conclusion
N-Allyl-3-phenylprop-2-en-1-amine is a derivative of cinnamylamine for which detailed experimental characterization is not widely published. This guide provides a foundational understanding of its chemical nature based on established organic chemistry principles and data from related compounds. The outlined synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research is warranted to experimentally determine its physicochemical properties, spectroscopic data, and to explore its potential biological activities, particularly as an antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activities of Novel series of CinnamamideDerivatives having Morpholine Moiety | Semantic Scholar [semanticscholar.org]
- 3. ashdin.com [ashdin.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-cinnamyl-N-allylamine-Molbase [molbase.com]
- 6. rsc.org [rsc.org]
- 7. Allylamine - Wikipedia [en.wikipedia.org]
